N,N-Dimethylthioformamid

Übersicht

Beschreibung

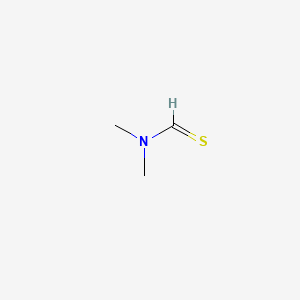

N,N-Dimethylthioformamide is an organic compound with the molecular formula C₃H₇NS. It is a clear yellow liquid at room temperature and is known for its distinctive sulfur-containing functional group. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylthioformamide has several applications in scientific research:

Biology: The compound’s ability to form complexes with metals makes it useful in studying metal coordination in biological systems.

Medicine: While not directly used as a drug, its derivatives and complexes are studied for potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Wirkmechanismus

Target of Action

N,N-Dimethylthioformamide (DMTF) is a chemical compound with the molecular formula HCSN(CH3)2 The primary targets of DMTF are not explicitly mentioned in the available literature

Mode of Action

It has been reported that dmtf undergoes a desulfurization reaction with hydrosilane under photo irradiation in the presence of a methyl iron complex . This suggests that DMTF may interact with its targets through a photochemical process, but the exact mechanism remains to be elucidated.

Result of Action

It has been reported that dmtf forms a deep-orange complex with anhydrous bismuth (iii) trifluoromethanesulfonate This suggests that DMTF may have the ability to form complexes with certain metal ions, which could potentially influence cellular processes

Biochemische Analyse

Biochemical Properties

N,N-Dimethylthioformamide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with hydrosilane under photo irradiation, where N,N-dimethylthioformamide acts as a sulfur donor solvent. This interaction forms a deep-orange complex with anhydrous bismuth (III) trifluoromethanesulfonate . Additionally, N,N-dimethylthioformamide undergoes desulfurization reactions, which are crucial in studying the coordination chemistry of lead (II) .

Cellular Effects

N,N-Dimethylthioformamide affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and proteins, thereby altering cellular behavior. For instance, the presence of N,N-dimethylthioformamide can modulate the activity of enzymes involved in metabolic pathways, impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of N,N-dimethylthioformamide involves its binding interactions with biomolecules. The compound exhibits strong hydrogen bonding effects, particularly with sulfur atoms, which can influence the structure and function of proteins and enzymes. The hydrogen bonding between the thioformyl groups of N,N-dimethylthioformamide forms helix-shaped chains, connecting molecules in a cooperative manner . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-dimethylthioformamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N-dimethylthioformamide maintains its structural integrity under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N,N-dimethylthioformamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxicity and adverse effects. For example, studies have demonstrated that N,N-dimethylthioformamide can cause significant changes in enzyme activity and metabolic pathways at high concentrations, leading to potential toxic effects . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

N,N-Dimethylthioformamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s sulfur atom plays a critical role in its biochemical activity, participating in reactions that influence metabolic flux and metabolite levels. For instance, N,N-dimethylthioformamide can act as a substrate for specific enzymes, leading to the production of metabolites that are essential for cellular function .

Transport and Distribution

The transport and distribution of N,N-dimethylthioformamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s sulfur-containing structure allows it to interact with specific cellular components, facilitating its movement across cell membranes and its accumulation in particular tissues . These interactions are essential for understanding the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

N,N-Dimethylthioformamide exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. For example, N,N-dimethylthioformamide may localize to the endoplasmic reticulum or mitochondria, where it can influence the activity of enzymes and other biomolecules . Understanding its subcellular localization is crucial for elucidating its precise biochemical roles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Dimethylthioformamide can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of formaldehyde. The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, N,N-Dimethylthioformamide is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation and other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethylthioformamide undergoes various chemical reactions, including:

Desulfurization: This reaction involves the removal of sulfur from the compound, often using hydrosilane under photo irradiation in the presence of a methyl iron complex.

Complex Formation: It forms complexes with metals such as bismuth (III) trifluoromethanesulfonate, resulting in deep-orange complexes.

Common Reagents and Conditions:

Hydrosilane: Used in desulfurization reactions.

Methyl Iron Complex: Acts as a catalyst in desulfurization reactions.

Bismuth (III) Trifluoromethanesulfonate: Used in complex formation reactions.

Major Products:

Desulfurized Products: Resulting from the desulfurization reaction.

Metal Complexes: Formed during complexation reactions with metals.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylformamide: A similar compound without the sulfur atom, used as a solvent and reagent in organic synthesis.

N,N-Dimethylthioacetamide: Another sulfur-containing compound with similar properties and applications.

Tetramethylthiourea: A related compound with two sulfur atoms, used in similar chemical reactions.

Uniqueness: N,N-Dimethylthioformamide is unique due to its specific sulfur-containing functional group, which imparts distinct chemical reactivity and the ability to form stable metal complexes. This makes it particularly valuable in organic synthesis and coordination chemistry.

Biologische Aktivität

N,N-Dimethylthioformamide (DMTF) is a compound that has garnered attention for its unique chemical properties and biological activities. This article explores the biological activity of DMTF, focusing on its interactions with metal ions, potential therapeutic applications, and toxicity profiles.

DMTF is characterized by its molecular formula CHNS and has a density of 1.047 g/mL at 25 °C with a boiling point of 58-60 °C under reduced pressure. Its structure allows it to act as a solvent and ligand in various chemical reactions, particularly those involving metal ions .

Biological Activity Overview

DMTF exhibits several biological activities, primarily through its coordination with metal ions and potential use in medicinal chemistry. The following sections detail specific areas of interest.

1. Metal Ion Coordination

DMTF has been shown to effectively solvate metal ions, including copper(I), silver(I), and nickel(II). Studies using large-angle X-ray scattering (LAXS) demonstrated that DMTF coordinates with these metal ions, influencing their reactivity and stability in solution .

Table 1: Metal Ion Coordination by DMTF

| Metal Ion | Coordination Number | Method of Analysis |

|---|---|---|

| Copper(I) | 4 | LAXS |

| Silver(I) | 4 | LAXS |

| Nickel(II) | Variable | Spectroscopy |

2. Therapeutic Applications

Research indicates that DMTF may have potential therapeutic applications due to its ability to interact with biological molecules and influence various biochemical pathways.

- Antitumor Activity : Preliminary studies suggest that DMTF may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage in rapidly proliferating cells .

- Drug Delivery Systems : DMTF's properties as a solvent and stabilizing agent for metal complexes make it a candidate for drug delivery systems, particularly in the formulation of metal-based drugs where solubility and bioavailability are critical .

3. Toxicity Profile

While DMTF shows promise in various applications, it is essential to consider its toxicity. It is classified as an acute toxic compound (Category 3) and poses risks upon exposure:

- Hepatotoxicity : DMTF has been noted for its hepatotoxic effects, which necessitate careful handling and exposure monitoring in laboratory settings .

- Environmental Impact : As a volatile organic compound (VOC), DMTF can contribute to environmental pollution if not managed properly. Its safety data sheets highlight the need for protective measures during handling .

Case Studies

Several case studies have explored the biological activity of DMTF:

- Study on Metal Ion Solvation : A study published in Inorganic Chemistry highlighted the stabilization of low-valent bismuth complexes in DMTF solutions, demonstrating the compound's role in enhancing the solubility and reactivity of metal ions under specific conditions .

- Antitumor Efficacy Assessment : A research article examined the cytotoxic effects of DMTF on various cancer cell lines, revealing that it induces apoptosis through oxidative stress mechanisms. The study concluded that further investigation into its pharmacological properties was warranted .

Eigenschaften

IUPAC Name |

N,N-dimethylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-4(2)3-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKECXRFZFFAANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061076 | |

| Record name | N,N-Dimethylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-16-7 | |

| Record name | N,N-Dimethylthioformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylthioformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylthioformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethioamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylthioformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N,N-dimethylthioformamide?

A1: N,N-dimethylthioformamide has the molecular formula C3H7NS and a molecular weight of 89.15 g/mol. []

Q2: What is the spatial arrangement of atoms in a DMTF molecule?

A2: DMTF molecules are planar, a result of the π-electron delocalization over the N-C-S group. [] Gas-phase electron diffraction and computational studies revealed a single near-planar conformer, lacking true C2 symmetry. The methyl groups on the nitrogen atom are oriented differently compared to its oxygen analogue, N,N-dimethylformamide. []

Q3: How can the vibrational characteristics of DMTF be described?

A3: Infrared and Raman spectroscopic analyses have been used to characterize DMTF in both solid and liquid states. [, , , ] The data provides insights into its vibrational modes and how these are affected by factors such as hydrogen bonding and complexation with metal ions.

Q4: How does DMTF behave as a solvent for metal ions?

A4: DMTF is a sulfur-donor solvent that readily solvates various metal ions, exhibiting diverse coordination geometries and bond strengths depending on the metal ion. For instance, it forms tetrahedral complexes with zinc(II) and mercury(II), [] an octahedral complex with cadmium(II), [] and distorted tetrahedral complexes with copper(I) and silver(I). []

Q5: Does DMTF demonstrate any particular hydrogen-bonding behavior?

A5: DMTF displays a notable tendency for C-H···S hydrogen bonding, which is stronger than the C-H···O interactions observed in its oxygen analogue, N,N-dimethylformamide. This behavior influences the crystal packing and liquid structure of DMTF. []

Q6: What is the role of DMTF in sulfide synthesis?

A6: DMTF acts as a sulfur transfer agent in a novel sulfide synthesis method. [] This method involves the deoxygenation of sulfoxides to the corresponding sulfides in the presence of catalytic amounts of sulfuric acid, with DMTF transforming into dimethylformamide (DMF). The DMF generated can be reconverted to DMTF using diphosphorus pentasulfide, enhancing the sustainability of this process.

Q7: Can DMTF facilitate the formation of metal sulfide materials?

A7: DMTF has been successfully employed in a new general route for synthesizing metal sulfide materials. [] The reaction involves the interaction of DMTF with O-donor ligand metal complexes, leading to the formation of metal sulfides like MoS2, WS3, and Re2S7. This method offers a one-step procedure for producing both colloidal metal sulfides and supported metal sulfide catalysts within a mesoporous alumina matrix.

Q8: How is DMTF used in the preparation of polycyclic arene sulfides?

A8: DMTF serves as a sulfur source in the synthesis of polycyclic arene sulfides. It reacts with arene oxides in the presence of a catalytic amount of trifluoroacetic acid to yield the desired sulfide products. This method has been successfully applied to synthesize dihydroarene sulfides of various polycyclic aromatic hydrocarbons. [, ]

Q9: Have computational methods been used to study DMTF?

A9: Computational studies, including ab initio molecular orbital (MO) and density functional theory (DFT) calculations, have provided valuable insights into DMTF's molecular structure, electronic properties, and conformational preferences. [, ] These methods, along with normal coordinate analysis (NCA), were crucial in understanding the dimethyl rotamer properties and comparing them to its oxygen analogue.

Q10: How do structural modifications of DMTF affect its properties?

A10: Systematic modifications to the DMTF structure, particularly by changing the substituents on the nitrogen atom or modifying the thioformyl group, can impact its reactivity, coordination chemistry, and spectroscopic properties. For instance, replacing one methyl group with an ethoxycarbonyl group in N-ethoxycarbonyl N'-thioformyl piperazine affects its reactivity with organolithium reagents. []

Q11: What factors can affect the stability of DMTF?

A11: The stability of DMTF can be influenced by factors such as temperature, exposure to air and moisture, and the presence of other chemical species. For example, DMTF can undergo hydrolysis in the presence of hydrogensulfide, yielding N,N-dimethylthioformamide. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.